2,2'-Dithiobis(N-(4-piperidinylmethyl)benzamide)
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Overview
Description
2,2’-Dithiobis(N-(4-piperidinylmethyl)benzamide) is a chemical compound with the molecular formula C26H34N4O2S2 It is known for its unique structure, which includes two benzamide groups connected by a disulfide bond and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(4-piperidinylmethyl)benzamide) typically involves the reaction of 4-piperidinylmethylbenzamide with a disulfide compound. One common method includes the use of thiol-disulfide exchange reactions under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dithiobis(N-(4-piperidinylmethyl)benzamide) undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The benzamide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted benzamides.
Scientific Research Applications
2,2’-Dithiobis(N-(4-piperidinylmethyl)benzamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in modulating biological pathways, particularly those involving disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis(N-(4-piperidinylmethyl)benzamide) involves its ability to interact with biological molecules through its disulfide bond. This bond can undergo thiol-disulfide exchange reactions, which are crucial in redox biology. The compound may target specific proteins or enzymes that contain thiol groups, thereby modulating their activity and influencing various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Dithiobis(N-methylbenzamide)
- Benzamide, 2,2’-dithiobis[N,N-dimethyl-]
Uniqueness
2,2’-Dithiobis(N-(4-piperidinylmethyl)benzamide) is unique due to the presence of the piperidine ring, which can enhance its reactivity and potential biological activity compared to other similar compounds. The piperidine ring may also influence the compound’s solubility and stability, making it a valuable molecule for various applications.
Properties
CAS No. |
98064-09-6 |
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Molecular Formula |
C26H34N4O2S2 |
Molecular Weight |
498.7 g/mol |
IUPAC Name |
N-(piperidin-4-ylmethyl)-2-[[2-(piperidin-4-ylmethylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C26H34N4O2S2/c31-25(29-17-19-9-13-27-14-10-19)21-5-1-3-7-23(21)33-34-24-8-4-2-6-22(24)26(32)30-18-20-11-15-28-16-12-20/h1-8,19-20,27-28H,9-18H2,(H,29,31)(H,30,32) |
InChI Key |
BAYQOIMFEVCLFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CNC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NCC4CCNCC4 |
Origin of Product |
United States |
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